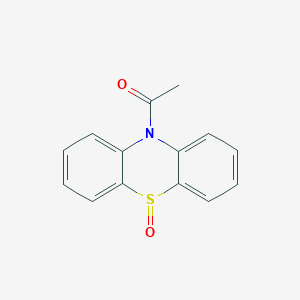

Phenothiazine, 10-acetyl-, 5-oxide

Descripción general

Descripción

Phenothiazine, 10-acetyl-, 5-oxide is a derivative of phenothiazine, a well-known heterocyclic compound containing nitrogen and sulfur atoms Phenothiazine derivatives are widely recognized for their diverse applications in medicinal chemistry, particularly as antipsychotic agents

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Phenothiazine, 10-acetyl-, 5-oxide typically involves the oxidation of phenothiazine derivatives. One common method is the hydrogen peroxide oxidation of phenothiazine derivatives in the presence of acetic acid. The reaction is carried out at room temperature, followed by acidification to yield the desired product with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions: Phenothiazine, 10-acetyl-, 5-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxides.

Reduction: Reduction reactions can convert the oxide group back to the parent phenothiazine derivative.

Substitution: Electrophilic substitution reactions can occur at the nitrogen and sulfur atoms, as well as at the aromatic rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogenation reagents, electrophiles, and nucleophiles under appropriate conditions.

Major Products:

Oxidation: Higher oxides of phenothiazine derivatives.

Reduction: Parent phenothiazine derivatives.

Substitution: Various substituted phenothiazine derivatives depending on the reagents used

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of Phenothiazine, 10-acetyl-, 5-oxide involves its interaction with various molecular targets and pathways:

Antioxidant Activity: In aqueous solutions, it acts as an excellent antioxidant by scavenging free radicals such as hydroxyl and hydroperoxyl radicals.

Prooxidant Activity: In lipid media, it behaves as a prooxidant due to the formation of phenothiazinyl radicals, which are stable and toxic to biological systems.

Molecular Targets: The compound interacts with cellular components, potentially affecting enzyme activities and cellular signaling pathways.

Comparación Con Compuestos Similares

- Phenothiazine, 5-oxide

- Phenothiazine, 10-acetyl-

- Phenothiazine, 5,5-dioxide

Actividad Biológica

Phenothiazine, 10-acetyl-, 5-oxide is a derivative of phenothiazine, a compound known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its heterocyclic structure that includes nitrogen and sulfur atoms. The compound is synthesized through the oxidation of phenothiazine derivatives, commonly using hydrogen peroxide in acetic acid at room temperature .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound demonstrates significant antioxidant properties by scavenging free radicals such as hydroxyl and hydroperoxyl radicals in aqueous solutions. This activity is crucial for protecting cells from oxidative stress.

- Prooxidant Activity : In lipid environments, it exhibits prooxidant behavior due to the formation of stable phenothiazinyl radicals, which can be toxic to biological systems.

- Interaction with Biological Targets : The compound interacts with various cellular components, influencing enzyme activities and cellular signaling pathways. Such interactions may modulate inflammatory responses and neuroprotective effects .

Antimicrobial Properties

Phenothiazine derivatives have been investigated for their antimicrobial activities. Studies indicate that certain derivatives exhibit significant activity against various bacterial pathogens. For instance, research highlighted the efficacy of phenothiazine compounds in inhibiting the growth of Gram-positive and Gram-negative bacteria .

Anticancer Potential

Research has shown that this compound may possess anticancer properties. It has been studied for its ability to induce apoptosis in cancer cell lines through oxidative stress mechanisms. The compound's structural similarity to other antipsychotic drugs suggests potential utility in targeting cancer cells while minimizing effects on normal cells .

Neurological Applications

Due to its structural characteristics, this compound is being explored for therapeutic applications in treating neurological disorders. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems positions it as a candidate for further research in conditions such as schizophrenia and depression .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity | Neurological Effects |

|---|---|---|---|---|

| This compound | High | Moderate | Promising | Potential |

| Phenothiazine | Moderate | High | Moderate | Established |

| Chlorpromazine | Low | Low | Limited | Established |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of phenothiazine showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

- Anticancer Mechanisms : In vitro studies indicated that this compound induced apoptosis in human breast cancer cell lines through the activation of caspase pathways and increased oxidative stress markers .

- Neuroprotective Effects : Research exploring the neuroprotective properties of phenothiazine derivatives found that they could mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation .

Propiedades

IUPAC Name |

1-(5-oxophenothiazin-10-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c1-10(16)15-11-6-2-4-8-13(11)18(17)14-9-5-3-7-12(14)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLYHEJOJMRRFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2S(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277364 | |

| Record name | Phenothiazine, 10-acetyl-, 5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217-37-4 | |

| Record name | Phenothiazine, 5-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenothiazine, 10-acetyl-, 5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.